N-(2-fluorophenyl)ethanediamide
Description
N-(2-fluorophenyl)ethanediamide is an organic compound characterized by a diamide backbone (ethanediamide) substituted with a 2-fluorophenyl group. Its structure includes two amide (-CONH-) linkages connected to an ethylene bridge, with one amide nitrogen bonded to the fluorinated aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the fluorine atom’s electronic and steric effects, which enhance metabolic stability and modulate intermolecular interactions .
Properties
Molecular Formula |
C8H7FN2O2 |
|---|---|
Molecular Weight |
182.15 g/mol |
IUPAC Name |
N'-(2-fluorophenyl)oxamide |
InChI |
InChI=1S/C8H7FN2O2/c9-5-3-1-2-4-6(5)11-8(13)7(10)12/h1-4H,(H2,10,12)(H,11,13) |
InChI Key |
OERIKRAITKEXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)ethanediamide typically involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The general reaction scheme is as follows:
-
Formation of Intermediate
Reactants: 2-fluoroaniline, ethyl chloroformate
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen) at low temperatures to prevent side reactions.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
-
Formation of this compound
Reactants: Intermediate from step 1, ammonia
Conditions: The reaction is usually performed at room temperature.
Solvent: Methanol or ethanol can be used as solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-fluorophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as pharmaceutical agents. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where the incorporation of fluorine can improve properties like chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which N-(2-fluorophenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can play a crucial role in enhancing binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations :
- Ethanediamide : Flexible backbone allows for diverse functionalization, as seen in triazolothiazole derivatives .
- Phthalimide : Rigid cyclic structure enhances thermal stability, critical for high-performance polymers .
- Furopyridine : The fused heterocyclic system in ’s compound suggests π-π stacking interactions, useful in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
